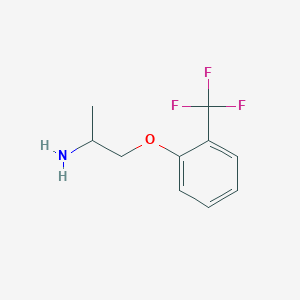

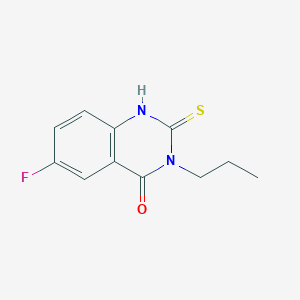

![molecular formula C20H14FN3OS2 B2424046 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895019-59-7](/img/structure/B2424046.png)

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its chemical structure and the conditions under which it’s subjected. Thermogravimetric analysis (TGA) could provide information about physical phenomena such as phase transitions, absorption, adsorption and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .科学的研究の応用

Anticancer Potential : This compound, as part of a series of 2-anilinonicotinyl-linked acrylamide conjugates, was evaluated for cytotoxic activity against various human cancer cell lines. It showed promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. Molecular docking studies indicated efficient binding to the active site of tubulin, suggesting a mechanism involving disruption of tubulin polymerization (Kamal et al., 2014).

Anticancer Activity of Derivatives : Thiazole incorporated pyridine derivatives containing phenoxyacetamide moiety, of which this compound is a part, demonstrated significant in vitro anticancer activity against various cancer cell lines, including prostate, liver, laryngeal, and breast cancer. Molecular docking provided insights into their binding to rho-associated protein kinase 1 (ROCK-1) (Bayazeed & Alnoman, 2020).

Insecticidal Agents : Novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, akin to the structure of this compound, were synthesized for use as insecticidal agents. They demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Antimicrobial Activity : Synthesized compounds including variations of this molecule were evaluated for antimicrobial activity. They demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Fluorescence and Biological Activities : The compound's derivatives were found to exhibit remarkable fluorescence properties and were evaluated for antimicrobial and antiviral activities. Specific derivatives displayed high potency against bacterial strains like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus (Azzam et al., 2020).

CCR3 Antagonists : Acrylamide derivatives, structurally related to this compound, were identified as potent CCR3 inhibitors, which could be relevant in the context of inflammatory diseases (Sato et al., 2009).

Dyeing/Textile Finishing : Novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective dyes, based on a structure related to this compound, were synthesized. These dyes demonstrated significant antimicrobial activity and were used in dyeing nylon, acetate, and polyester fabrics (Shams et al., 2011).

Safety and Hazards

特性

IUPAC Name |

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS2/c21-15-5-7-17-18(11-15)27-20(23-17)24(13-14-3-1-9-22-12-14)19(25)8-6-16-4-2-10-26-16/h1-12H,13H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQPRKDGQQYVPN-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)

![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)

![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)

![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)